molecular formula C42H84O2 B12659740 [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate

[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate

Cat. No.: B12659740
M. Wt: 621.1 g/mol
InChI Key: ZOCUBYMFUKYASF-NSSKNNNCSA-N
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Description

[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and long hydrocarbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate typically involves several steps:

    Formation of the Octadecanoate Backbone: This can be achieved through esterification reactions where octadecanoic acid reacts with an appropriate alcohol under acidic conditions.

    Introduction of Chiral Centers: The chiral centers are introduced through stereoselective synthesis methods. This often involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

    Addition of Alkyl Groups: The ethyl, octan-3-yl, and propyl groups are introduced through alkylation reactions. These reactions typically require strong bases and alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification and alkylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group. Hydrolysis in the presence of a strong base like sodium hydroxide can yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is used as a model compound to study stereoselective synthesis and chiral catalysis. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its long hydrocarbon chains and chiral centers make it a candidate for interactions with biological membranes and proteins.

Medicine

In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to interact with lipid membranes could make it useful for delivering hydrophobic drugs.

Industry

In industry, this compound is explored for its potential use as a lubricant or surfactant. Its long hydrocarbon chains provide excellent lubrication properties, while its ester functional group can interact with various surfaces.

Mechanism of Action

The mechanism by which [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate exerts its effects is primarily through its interactions with lipid membranes. The long hydrocarbon chains allow it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate
  • [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] dodecanoate

Uniqueness

[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is unique due to its specific combination of chiral centers and long hydrocarbon chains. This gives it distinct physical and chemical properties compared to similar compounds. For example, its longer hydrocarbon chain compared to [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate provides it with higher hydrophobicity and different interaction profiles with lipid membranes.

Properties

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate

InChI

InChI=1S/C42H84O2/c1-7-13-15-16-17-18-19-20-21-22-23-24-25-26-28-35-42(43)44-37-36-41(39(12-6)33-27-14-8-2)40(31-10-4)34-29-32-38(11-5)30-9-3/h38-41H,7-37H2,1-6H3/t38-,39+,40+,41+/m1/s1

InChI Key

ZOCUBYMFUKYASF-NSSKNNNCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H]([C@@H](CC)CCCCC)[C@@H](CCC)CCC[C@H](CC)CCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(C(CC)CCCCC)C(CCC)CCCC(CC)CCC

Origin of Product

United States

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